REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8](F)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([NH2:22])C1C=CC=CC=1>C1C=CC=CC=1>[NH2:22][C:8]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[C:11]([F:12])=[C:10]([F:13])[CH:9]=1
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Name
|
|
Quantity
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60 g
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Type
|
reactant
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Smiles
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FC1=C(C(=O)OC)C(=CC(=C1F)F)F
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool down
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Type
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WASH
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Details
|
it was washed successively with water, 1% hydrochloric acid and 1% aq. sodium carbonate
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Type
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ADDITION
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Details
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The reaction mixture was treated with anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Crystals thus precipitated
|
Type
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FILTRATION
|
Details
|
were collected by filtration
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Type
|
WASH
|
Details
|
washed with methanol
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Type
|
ADDITION
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Details
|
30 g of the crystals and about 2 ml of palladium/carbon were added to a liquid mixture which
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Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1C(=O)OC)F)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |